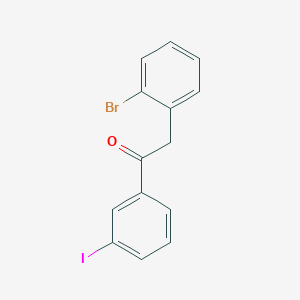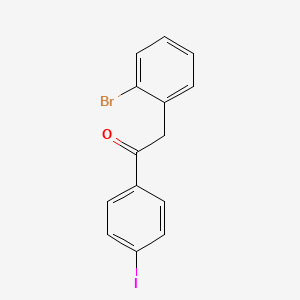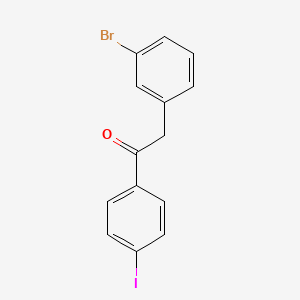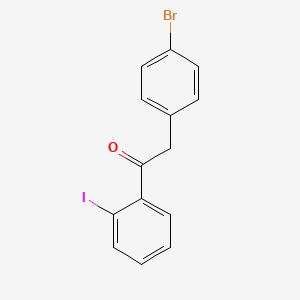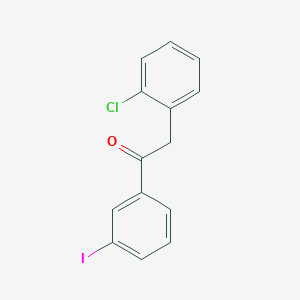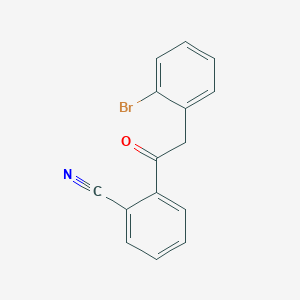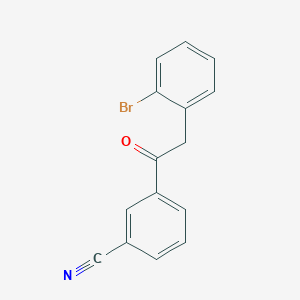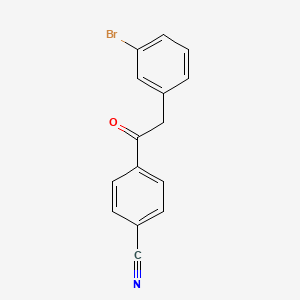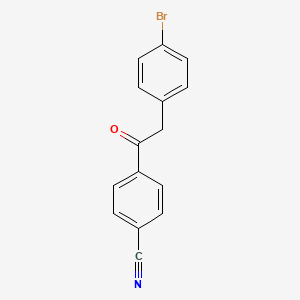
Ngic-I
Overview
Description
Ngic-I is a synthetic small molecule that has been developed as a potential therapeutic agent for a variety of diseases. Ngic-I is a novel compound that has been shown to have significant anti-inflammatory and anti-oxidant properties. Ngic-I is a non-toxic, orally active drug that has been used in preclinical and clinical studies to treat a range of conditions including diabetes, obesity, cardiovascular disease, and cancer. The molecular structure of Ngic-I is composed of a cyclic peptide core, which is connected to an alkyl chain. This alkyl chain is then linked to an aromatic ring, which is connected to a hydrophobic tail. The structure of Ngic-I gives it a unique set of properties which make it a promising therapeutic agent.
Scientific Research Applications
Application in Rechargeable Li-Ion Batteries
Ngic-I, as an ionic liquid, has found significant applications in rechargeable Li-Ion batteries . It is used in the design, synthesis, and computational aspects of these batteries . The unique properties of Ngic-I make it a natural choice for high-performance applications, including the development of new battery chemistries .
Bio-Preservation
Ngic-I offers unique applications in bio-preservation due to its intrinsic biocompatibility . It is being explored for its potential in preserving biological materials .
Nanotechnology Applications
Ngic-I is being used in various nanotechnology-related procedures, processes, and products, especially in nanobiotechnology and nanomedicine . It is being developed for a number of newer industrial purposes and academic uses .
Nanosystem Syntheses
Ngic-I is used in the synthesis of nanosystems . It plays a crucial role in the development of nano-scale products .
Membrane Filtering
Ngic-I is used in the process of membrane filtering . It aids in the separation of components at a nano-scale .
Biofilm Formation
Ngic-I is used in biofilm formation . It helps in the creation of thin, slimy films of bacteria that adhere to surfaces .
Bio-Separations
Ngic-I is used in bio-separations . It assists in the separation of biological molecules .
Inhibition of PKC (Protein Kinase C)
Ngic-I functions as an inhibitor of PKC (protein kinase C) . Studies on human CMV (cytomegalovirus) show that UL97 kinases can be inhibited by Ngic-I .
Mechanism of Action
Target of Action
Ngic-I is a cell-permeable, selective indolocarbazole . The primary targets of Ngic-I are Protein Kinase C (PKC) and UL97 kinases . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. UL97 kinases are a type of protein kinase found in human cytomegalovirus (CMV) that play a crucial role in viral replication .
Mode of Action
Ngic-I functions as an inhibitor of PKC and UL97 kinases . By inhibiting these kinases, Ngic-I disrupts their normal function, which can lead to changes in the phosphorylation state of proteins and impact various cellular processes .
Pharmacokinetics
It is mentioned that ngic-i is cell-permeable , which suggests that it can readily cross cell membranes and reach its target sites within cells.
Result of Action
The inhibition of UL97 kinases by Ngic-I leads to the formation of pp65-rich aberrant cytoplasmic tegument aggregate . This suggests that Ngic-I can affect the assembly of viral particles, potentially inhibiting the replication of human CMV .
properties
IUPAC Name |
3-(14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O/c24-10-5-11-27-17-9-4-2-7-14(17)18-15-12-25-23(28)20(15)19-13-6-1-3-8-16(13)26-21(19)22(18)27/h1-4,6-9,26H,5,11-12H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIIOLJNSPALSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=CC=CC=C4N(C3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ngic-I | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of NGIC-I against human cytomegalovirus (HCMV)?
A: NGIC-I directly inhibits the activity of the HCMV-encoded protein kinase pUL97 . This kinase plays a critical role in viral replication, and its inhibition leads to a significant reduction in HCMV replication . Specifically, NGIC-I prevents the formation of replication centers and disrupts the co-localization of pUL97 with the DNA polymerase processivity factor pUL44 . This interaction is crucial for efficient viral DNA replication.
Q2: What is the impact of NGIC-I on the cytoplasmic events of the HCMV life cycle?
A: Research shows that NGIC-I, alongside other methods of specifically inhibiting the kinase activity of pUL97, disrupts the normal formation of the viral cytoplasmic assembly compartment (AC) . This disruption manifests as:
Q3: What is the significance of targeting pUL97 for antiviral therapy?
A: The fact that a HCMV deletion mutant lacking a functional UL97 gene is completely insensitive to NGIC-I strongly indicates that pUL97 is the critical target for this compound's antiviral activity . The high specificity of NGIC-I for pUL97, coupled with the detrimental impact of pUL97 inhibition on HCMV replication, makes this viral kinase an attractive target for novel antiviral therapies. Furthermore, the development of resistance to current antiviral drugs is a growing concern, and targeting viral proteins like pUL97 could offer a new avenue for combating drug resistance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


